1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS No.:
Cat. No.: VC16549624
Molecular Formula: C19H22BBrN2O3
Molecular Weight: 417.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22BBrN2O3 |
|---|---|
| Molecular Weight | 417.1 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) |
| Standard InChI Key | CMOUOKQOLSRINJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a urea core (–NH–CO–NH–) bridging two aromatic rings. The first aromatic system is a 3-bromophenyl group, while the second is a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group. The dioxaborolane moiety, a cyclic boronic ester, enhances the molecule’s stability and reactivity in cross-coupling reactions .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 874298-92-7 | |
| Molecular Formula | C₂₀H₂₁BrBN₂O₃ | |
| Molecular Weight | 435.12 g/mol | |
| IUPAC Name | N-(3-bromophenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence intermolecular interactions, while the dioxaborolane group enables participation in palladium-catalyzed reactions .
Synthesis and Manufacturing Considerations
Synthetic Pathways
While explicit details of this compound’s synthesis are scarce in publicly available literature, analogous urea-boronate esters are typically synthesized via sequential aryl isocyanate couplings and boronylation reactions . A plausible route involves:
-
Formation of the urea linkage: Reacting 3-bromophenyl isocyanate with 4-aminophenylboronic acid pinacol ester.
-
Purification: Column chromatography to isolate the product from unreacted intermediates .
Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (0–25°C), and catalytic agents. Yields depend on the steric hindrance imposed by the bromine substituent .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility | Likely low in water; soluble in DMSO, DMF | |
| Stability | Stable under inert atmosphere |
| Hazard Code | Precautionary Measure |
|---|---|
| P280 | Wear protective gloves/eye protection/face protection |
| P305+P351 | IF IN EYES: Rinse cautiously with water for several minutes |
| P310 | Immediately call a poison center or physician |
Handling requires argon or nitrogen atmospheres to prevent boronate oxidation .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifying the urea’s aryl groups alters target selectivity and potency. For example:
Table 4: Analog Comparison
The 3-bromo substitution in the target compound likely enhances hydrophobic interactions in kinase binding pockets compared to smaller substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume